

Spectroscopic Data of 3'-Chloro-5'- (trifluoromethoxy)acetophenone: A Technical Guide

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Compound of Interest

Compound Name: 3'-Chloro-5'-
(trifluoromethoxy)acetophenone

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This technical guide provides a summary of the available and predicted spectroscopic data for **3'-Chloro-5'-
(trifluoromethoxy)acetophenone**, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental data for this specific compound, this document leverages data from structurally similar analogs to predict its spectroscopic characteristics.

Physicochemical Properties and Predicted Mass Spectrometry Data

While experimental spectroscopic data for **3'-Chloro-5'-
(trifluoromethoxy)acetophenone** is not readily available in the public domain, its fundamental physicochemical properties and predicted mass spectrometry data have been compiled from public databases.

Property	Value
Molecular Formula	C ₉ H ₆ ClF ₃ O ₂
Molecular Weight	238.59 g/mol
SMILES	CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F
InChI	InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12,13)/h2-4H,1H3

Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	239.0081
[M+Na] ⁺	261.0000
[M+K] ⁺	276.9740
[M+NH ₄] ⁺	256.0346

Spectroscopic Data of Structural Analogs

To estimate the spectroscopic properties of **3'-Chloro-5'-(trifluoromethoxy)acetophenone**, data from two key structural analogs, 3'-Chloroacetophenone and 3'-
(Trifluoromethyl)acetophenone, are presented below.

3'-Chloroacetophenone

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.91	t	1.8	Ar-H
7.82	ddd	7.7, 1.6, 1.1	Ar-H
7.53	m	Ar-H	
7.41	t	7.8	Ar-H
2.59	s	-CH ₃	

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
196.6	C=O
138.7	Ar-C
134.9	Ar-C
132.9	Ar-CH
129.9	Ar-CH
128.3	Ar-CH
126.3	Ar-CH
26.5	-CH ₃

Mass Spectrometry Data

m/z	Relative Intensity	Assignment
154	35%	[M] ⁺
139	100%	[M-CH ₃] ⁺
111	49%	[M-CH ₃ -CO] ⁺
75	20%	[C ₆ H ₄ Cl] ⁺

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description
~3070	Aromatic C-H stretch
~1685	C=O stretch (ketone)
~1570, 1470	Aromatic C=C stretch
~800	C-Cl stretch

3'-(Trifluoromethyl)acetophenone

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.21	s	Ar-H
8.15	d	Ar-H
7.85	d	Ar-H
7.63	t	Ar-H
2.66	s	-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
196.7	C=O
138.1	Ar-C
131.6	Ar-CH
131.2 (q)	Ar-C-CF ₃
129.5	Ar-CH
129.4 (q)	Ar-CH
124.9 (q)	Ar-CH
123.7 (q)	-CF ₃
26.7	-CH ₃

Mass Spectrometry Data

m/z	Relative Intensity	Assignment
188	40%	[M] ⁺
173	100%	[M-CH ₃] ⁺
145	55%	[M-CH ₃ -CO] ⁺
125	15%	[C ₇ H ₄ F ₃] ⁺

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description
~3070	Aromatic C-H stretch
~1700	C=O stretch (ketone)
~1600, 1450	Aromatic C=C stretch
~1330, 1170, 1130	C-F stretches (CF ₃)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. The sample is then placed in the IR spectrometer, and the spectrum is recorded.

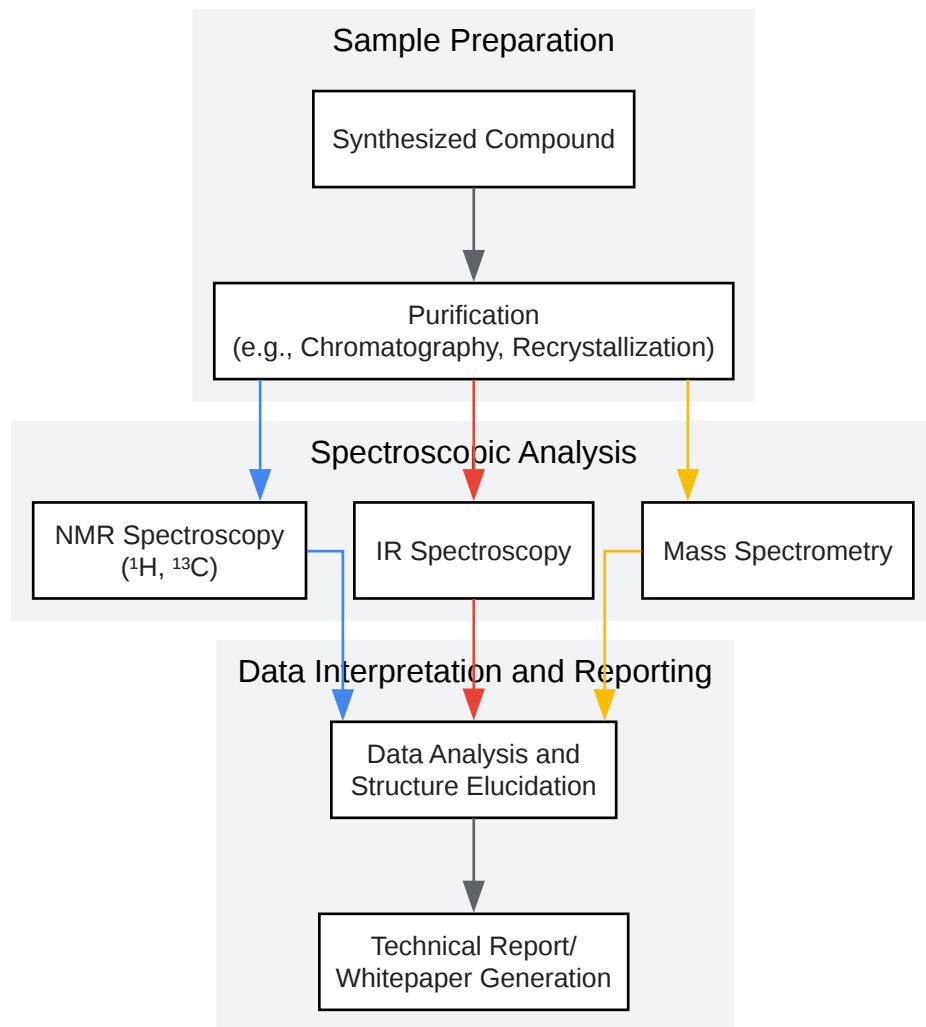
Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is often used for less volatile or more polar molecules. The instrument is calibrated using a known standard to ensure accurate mass measurements.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

General Workflow for Spectroscopic Analysis

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A generalized workflow for the spectroscopic characterization of a chemical compound.

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